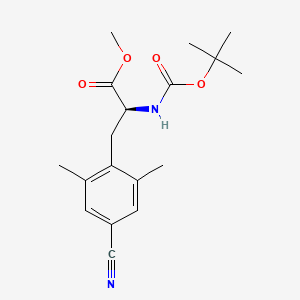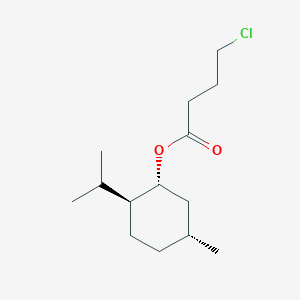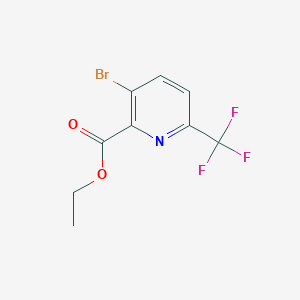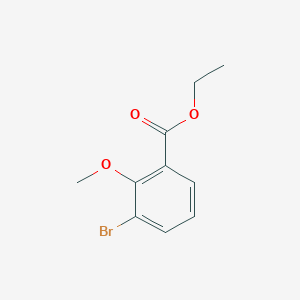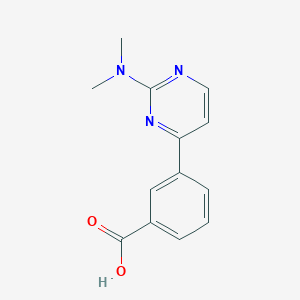![molecular formula C9H7BrN2O2 B1391631 (7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 1217061-44-3](/img/structure/B1391631.png)
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Übersicht
Beschreibung
“(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C9H7BrN2O2 . It has a molecular weight of 255.07 g/mol . The compound is typically stored at ambient temperature and is available in liquid form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, the core structure of this compound, has been well-studied. Recent advances have highlighted effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrN2O2/c10-6-1-2-12-5-7(4-9(13)14)11-8(12)3-6/h1-3,5H,4H2,(H,13,14) . The compound’s structure includes a bromoimidazo[1,2-a]pyridine core attached to an acetic acid group .Physical And Chemical Properties Analysis
“(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid” has a molecular weight of 255.07 g/mol and a complexity of 237 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s topological polar surface area is 54.6 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Chemodivergent Synthesis: This compound is synthesized from α-bromoketones and 2-aminopyridine, producing N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under various conditions, demonstrating its versatility in creating different structures (Liu et al., 2019).
- Regioselective Palladium-Catalyzed Reactions: The compound is involved in Suzuki–Miyaura borylation reactions, pivotal in the pharmaceutical industry for API-based synthesis, indicating its importance in developing potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).
Molecular and Structural Studies
- Molecular Conformations: Studies on the molecular conformations of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, closely related to the specified compound, have been done to understand its behavior in solutions and crystal forms (Chui et al., 2004).
- Synthesis and Characterization: The compound has been utilized in the synthesis of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide derivatives, showing its application in creating new chemical entities (Achugatla et al., 2017).
Antimicrobial and Antiprotozoal Activities
- Antituberculosis Activity: Imidazo[1,2‐a]pyridine derivatives, which include the specified compound, have been synthesized and evaluated for their antituberculosis activity, suggesting its potential in treating drug-resistant mycobacterial pathogens (Kaplancıklı et al., 2008).
- Antiprotozoal Agents: Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, similar in structure to the compound , have shown effectiveness as antiprotozoal agents, highlighting its significance in medicinal chemistry (Ismail et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Imidazo[1,2-a]pyridines, such as “(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid”, have been attracting substantial interest due to their potential pharmaceutical applications . Future research will likely continue to explore the synthesis of these compounds from various substrates and their potential applications .
Eigenschaften
IUPAC Name |
2-(7-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-1-2-12-5-7(4-9(13)14)11-8(12)3-6/h1-3,5H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHVLTHUDCSHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




